molecular formula C11H10BF3N2O4 B1456732 6-Trifluomethyl-2-pyridinylboronic acid MIDA ester CAS No. 1227700-46-0

6-Trifluomethyl-2-pyridinylboronic acid MIDA ester

Cat. No. B1456732
M. Wt: 302.02 g/mol
InChI Key: ZWEWMCPRZJIIQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trifluomethyl-2-pyridinylboronic acid MIDA ester is a type of organoboron compound . It is a boronic acid derivative which is stable to reduction, oxidation, and transmetalation . This stability has led to its widespread use as a boronic acid protecting group .


Synthesis Analysis

The synthesis of any boronic acid, ester, MIDA boronate, or trifluoroborate via the organometallic pathway often involves lithium triisopropylboronate salts as an intermediate . Lithium–halogen exchange from the corresponding aryl halide reveals the reactive nucleophilic arene, which is rapidly quenched in situ with triisopropylborate to form the lithium salt .


Chemical Reactions Analysis

MIDA boronate compounds have been extensively utilized in Suzuki Miyaura coupling and Iterative cross-coupling reactions for the total synthesis of bioactive molecules and polymerization reactions . Different MIDA boronate compounds like vinyl, acyl, formyl, acrylic, and α-carbonyl MIDA boronates also act as novel synthetic building blocks for various synthetic transformations in organic synthesis .

Future Directions

MIDA boronates have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis . Their stability and compatibility with various common synthetic reagents open the doors for the synthesis of various small building blocks, natural products, and bioactive compounds . This suggests a promising future for the use of MIDA boronates in various aspects of organic chemistry .

properties

IUPAC Name

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(17,21-10(19)6-17)8-4-2-3-7(16-8)11(13,14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEWMCPRZJIIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Trifluomethyl-2-pyridinylboronic acid MIDA ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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